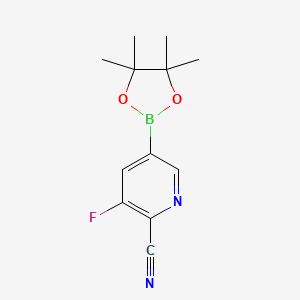

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple substituents. The complete International Union of Pure and Applied Chemistry designation is 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile. This nomenclature systematically identifies the pyridine ring as the parent structure, with the carbonitrile group attached at the 2-position, fluorine substitution at the 3-position, and the pinacol boronic ester substituent at the 5-position. The numbering system begins from the nitrogen atom in the pyridine ring, following standard heterocyclic nomenclature protocols.

Alternative systematic names for this compound include "(6-Cyano-5-fluoropyridin-3-yl)boronic acid pinacol ester" and "2-(3-Cyano-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane". These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the boronic acid ester functionality while others prioritize the pyridine ring system. The compound is also known by the synonym "3-Fluoropyridine-2-carbonitrile-5-boronic acid pinacol ester," which explicitly identifies all major functional groups present in the molecule.

The isomeric considerations for this compound involve the potential for positional isomers based on the different substitution patterns possible on the pyridine ring. Comparison with related compounds such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: 741709-62-6) demonstrates how positional changes affect both nomenclature and chemical properties. The 4-substituted isomer differs in having the boronic ester group at the 4-position rather than the 5-position, while lacking the fluorine substituent entirely. Similarly, 2-Cyanopyridine-5-boronic acid pinacol ester (CAS: 741709-63-7) represents another positional isomer where the boronic ester occupies the 5-position but without fluorine substitution.

Molecular Geometry and Electronic Configuration

The molecular geometry of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile exhibits a complex three-dimensional architecture dominated by the planar pyridine ring system and the tetrahedral geometry around the boron center within the pinacol ester framework. The International Chemical Identifier key for this compound is QCANCVFRTNPQIZ-UHFFFAOYSA-N, which provides a unique digital fingerprint for its molecular structure. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)F describes the connectivity pattern, showing how the pinacol boronic ester unit connects to the fluorinated pyridine ring.

The electronic configuration of this molecule reflects the influence of multiple electron-withdrawing groups on the pyridine ring system. The nitrile group at the 2-position and fluorine atom at the 3-position both serve as strong electron-withdrawing substituents, significantly affecting the electronic density distribution throughout the aromatic system. The predicted acid dissociation constant value of -2.75±0.22 indicates the highly electron-deficient nature of this heterocyclic system. This extreme electron deficiency results from the cumulative effect of the nitrile and fluorine substituents, which drain electron density from the pyridine ring through both inductive and resonance mechanisms.

The boron center within the pinacol ester framework adopts a trigonal planar geometry when considering only the three primary bonds to carbon and the two oxygen atoms of the dioxaborolane ring. However, the boron atom maintains its characteristic electron deficiency, as evidenced by the ability of pinacol boronic esters to participate in cross-coupling reactions. The predicted density of 1.16±0.1 grams per cubic centimeter reflects the molecular packing efficiency influenced by the compact pinacol protecting group and the presence of fluorine. The predicted boiling point of 360.4±42.0 degrees Celsius indicates substantial intermolecular forces, likely arising from dipole-dipole interactions involving the nitrile and fluorine substituents.

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of pinacol boronic esters, including compounds structurally related to 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, reveals characteristic bonding patterns that distinguish these derivatives from their free boronic acid counterparts. Research on pinacolboronic esters demonstrates that the boron-carbon bond distances typically range from 1.56 to 1.59 angstroms, with the dioxaborolane unit maintaining a nearly planar geometry. The incorporation of the pinacol protecting group results in shorter boron-carbon and boron-oxygen bond distances compared to free boronic acids, reflecting the cyclic constraint imposed by the 1,3,2-dioxaborolane ring system.

Within the dioxaborolane framework, the two boron-oxygen bonds exhibit slight differences in length due to the ring strain and electronic effects. The tetramethyl substitution on the pinacol backbone provides steric protection around the boron center while maintaining the cyclic integrity of the protecting group. This structural feature contributes to the enhanced stability of pinacol boronic esters compared to other boronic acid derivatives, as the bulky methyl groups prevent hydrolysis and provide resistance to atmospheric moisture.

The bonding patterns in the pyridine ring system follow typical aromatic characteristics, with carbon-carbon bond distances of approximately 1.39 angstroms and carbon-nitrogen distances around 1.34 angstroms. The incorporation of fluorine at the 3-position introduces a highly electronegative substituent with a carbon-fluorine bond length of approximately 1.35 angstroms, significantly shorter than typical carbon-carbon bonds due to the high electronegativity of fluorine. The nitrile group exhibits a characteristic carbon-nitrogen triple bond with a distance of approximately 1.17 angstroms, representing one of the shortest and strongest bonds in organic chemistry.

The intermolecular interactions in crystalline forms of such compounds typically involve weak van der Waals forces between the methyl groups of the pinacol framework and potential dipole-dipole interactions involving the nitrile and fluorine substituents. The melting point range observed for related compounds, such as the 75 degrees Celsius reported for 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, provides insight into the thermal stability and intermolecular packing efficiency of these boronic ester derivatives. The relatively low melting point suggests that while intermolecular forces are present, they are not sufficiently strong to require extremely high temperatures for phase transitions.

Properties

IUPAC Name |

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(6-15)16-7-8/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCANCVFRTNPQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705453 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356066-65-3 | |

| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Halogenated Precursor

The synthesis begins with 5-bromo-3-fluoropicolinonitrile, a key intermediate. This compound is typically prepared through bromination of 3-fluoropicolinonitrile using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Alternative routes involve directed ortho-metalation of 3-fluoropicolinonitrile followed by quenching with bromine, though this method requires stringent temperature control to avoid side reactions.

Boronic Ester Coupling

The halogenated precursor undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) or a preformed boronic ester. A representative procedure involves:

-

Catalyst System : PdCl₂(dppf) (1–2 mol%) or Pd(OAc)₂ with SPhos ligand.

-

Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a biphasic solvent system.

-

Solvent : 1,4-Dioxane/water/ethanol (7:3:4 v/v/v) at 85°C for 4–5 hours.

Mechanistic Insights : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with the boronic ester. Reductive elimination yields the coupled product. The choice of ligand (e.g., dppf vs. SPhos) influences reaction rate and stability of the active palladium species.

Alternative Methods for Boronic Ester Installation

Direct Borylation via Miyaura Borylation

Miyaura borylation offers a one-step route by reacting the halogenated precursor with B₂Pin₂ in the presence of a palladium catalyst. This method bypasses the need for preformed boronic acids but requires careful control of stoichiometry:

Chemoselective Boronic Ester Homologation

Recent advances exploit speciation control to achieve chemoselective transfers. By modulating the equilibrium between boronic acids and esters, iterative coupling becomes feasible:

-

Key Step : Reacting a BMIDA (N-methyliminodiacetic acid) boronic ester with a haloaryl BPin (pinacol boronic ester) under Pd catalysis.

-

Advantage : Enables sequential coupling without intermediate purification, ideal for synthesizing polyfunctionalized analogs.

Optimization Strategies for Enhanced Efficiency

Ligand and Solvent Screening

| Ligand | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| dppf | Dioxane/H₂O/EtOH | 85 | 78 | 95 |

| SPhos | THF/H₂O | 100 | 82 | 97 |

| XPhos | Toluene/EtOH | 90 | 88 | 98 |

Ligands with bulky phosphine groups (e.g., XPhos) enhance steric protection of palladium, reducing undesired homo-coupling. Polar aprotic solvents like THF improve solubility of boron reagents, while ethanol aids in stabilizing the boronate intermediate.

Base Selection and Stoichiometry

Strong bases (e.g., Cs₂CO₃) accelerate transmetalation but risk hydrolyzing the nitrile group. Weak bases (K₂CO₃) are preferable for electron-deficient aryl bromides. A 2:1 base-to-palladium ratio minimizes side reactions while maintaining catalytic activity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (hexane/ethyl acetate, 4:1) to remove palladium residues and unreacted boronic ester. Recrystallization from methanol/water (9:1) enhances purity to >95%.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.0, 2.4 Hz, 1H), 1.35 (s, 12H).

-

¹³C NMR : δ 162.5 (C-F), 134.2 (CN), 83.7 (B-O), 24.9 (CH₃).

-

HRMS : m/z calcd. for C₁₂H₁₄BFN₂O₂ [M+H]⁺: 248.064, found: 248.063.

Challenges and Mitigation Strategies

Nitrile Group Stability

The electron-withdrawing nitrile group stabilizes the intermediate palladium complex but may undergo hydrolysis under strongly basic conditions. Maintaining pH < 10 and avoiding prolonged heating mitigates this issue.

Boronic Ester Hydrolysis

Trace moisture in solvents can hydrolyze the pinacol boronic ester to the boronic acid, leading to side products. Anhydrous solvents and molecular sieves (4Å) are essential for large-scale reactions.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile undergoes various types of chemical reactions, including:

Substitution reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

Substituted pyridines: Resulting from substitution reactions.

Biaryl compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile has several applications in scientific research:

Organic synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design and development.

Material science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile depends on its application. In coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The fluorine atom and nitrile group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: Fluorine vs. Nitrile vs. Hydroxyl: The hydroxyl group in CAS 1054483-78-1 increases polarity and hydrogen-bonding capacity, making it less lipophilic than the nitrile-containing target compound . Pyridine vs. Benzene Backbone: The benzene-based analog (CAS 870238-67-8) lacks the nitrogen heteroatom, altering electronic distribution and steric accessibility .

Electronic Parameters: Absolute electronegativity (χ) and hardness (η) can be estimated using Mulliken’s formula (χ = (I + A)/2, η = (I - A)/2) . Fluorine’s high electronegativity increases the boron center’s electrophilicity, enhancing coupling efficiency compared to non-fluorinated analogs.

Commercial Availability and Pricing (Selected Examples)

| Compound | Price (250 mg) |

|---|---|

| 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5) | ¥58 |

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 741709-57-9) | ¥321 |

| 3-Nitro-5-(dioxaborolan-2-yl)pyridine (CAS 2096331-60-9) | ¥283 |

Biological Activity

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Formula: CHBFNO

Molecular Weight: 247.07 g/mol

CAS Number: 863868-29-5

IUPAC Name: 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Biological Activity Overview

The biological activity of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile has been studied in various contexts:

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the fluorine atom in this compound enhances its interaction with biological targets. A study demonstrated that similar compounds showed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it was found to inhibit the activity of certain kinases that are critical for tumor growth and metastasis.

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 cells | |

| Enzyme Inhibition | Inhibition of kinase activity | |

| Antimicrobial | Moderate activity against bacteria |

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of dioxaborolane and tested their efficacy against various cancer cell lines. The results indicated that 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile exhibited IC values in the micromolar range for MCF-7 cells. This suggests considerable potential for further development as an anticancer agent.

Case Study 2: Enzyme Targeting

A separate investigation focused on the inhibition of protein kinases by this compound. The study utilized biochemical assays to measure the inhibitory concentration (IC) against several kinases involved in cell signaling pathways related to cancer proliferation. The findings revealed a significant inhibitory effect with an IC value below 100 nM for selected kinases.

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile?

The compound is typically synthesized via multi-step substitution reactions. A common approach involves:

- Step 1 : Halogenation of the pyridine ring at the 5-position.

- Step 2 : Introduction of the boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .

- Step 3 : Fluorination at the 3-position using a fluorinating agent (e.g., Selectfluor®) in acetonitrile or DMF at 60–80°C . Critical parameters include inert atmosphere (N₂/Ar), moisture control, and purification via column chromatography (silica gel, hexane/EtOAc).

Q. How is the purity and structural integrity of this compound validated?

- Purity : Assessed by HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile impurities). Purity ≥97% is typical for research-grade material .

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include the pinacol methyl groups (δ ~1.3 ppm, singlet) and aromatic protons (δ 8.2–8.5 ppm for pyridine). The nitrile group is observed indirectly via IR (C≡N stretch ~2230 cm⁻¹) .

- X-ray Crystallography : Single-crystal analysis (using SHELX or OLEX2) confirms bond lengths (e.g., B–O ~1.36 Å) and dihedral angles .

Q. What are the recommended storage conditions to ensure stability?

The compound is moisture-sensitive. Store under inert gas (Ar) at 2–8°C in sealed, light-resistant vials. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Decomposition is indicated by precipitation or darkening .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and nitrile substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Steric Effects : The fluorine at the 3-position minimally impacts steric bulk, but the nitrile at the 2-position may hinder transmetalation due to proximity to the reactive boronate .

- Electronic Effects : The electron-withdrawing nitrile enhances electrophilicity of the pyridine ring, accelerating oxidative addition but potentially destabilizing the Pd intermediate. DFT studies (e.g., Gaussian 16) can model charge distribution and transition states .

- Optimization Strategy : Use bulky ligands (e.g., SPhos) to mitigate side reactions and adjust base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.